3-(4-chlorobenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethoxyquinolin-4-amine
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Overview
Description
3-(4-chlorobenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethoxyquinolin-4-amine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a chlorobenzenesulfonyl group, and a benzodioxin moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethoxyquinolin-4-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Chlorobenzenesulfonyl Group: This step involves the sulfonylation of the quinoline derivative using 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Benzodioxin Moiety: This can be done through a nucleophilic substitution reaction where the quinoline derivative reacts with 2,3-dihydro-1,4-benzodioxin-6-amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, leading to the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzenesulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, amines, thiols, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe for studying enzyme interactions.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound might be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethoxyquinolin-4-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline core and sulfonyl group. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorobenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-ylprop-2-enenitrile
- 4-chlorobenzenesulfonyl derivatives : These compounds share the chlorobenzenesulfonyl group but differ in other structural aspects.
Uniqueness
The uniqueness of 3-(4-chlorobenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethoxyquinolin-4-amine lies in its combination of a quinoline core, a chlorobenzenesulfonyl group, and a benzodioxin moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethoxyquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O5S/c1-2-31-18-6-9-21-20(14-18)25(28-17-5-10-22-23(13-17)33-12-11-32-22)24(15-27-21)34(29,30)19-7-3-16(26)4-8-19/h3-10,13-15H,2,11-12H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHRGRJFLKUKGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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